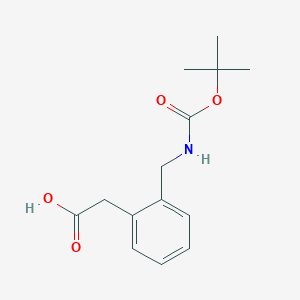

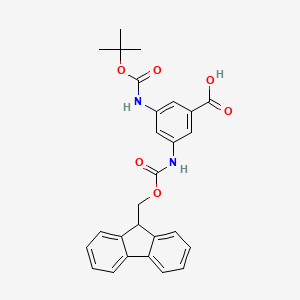

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid, commonly known as Boc-Phe-Pip-AcOH, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the piperazine family, a class of compounds with a variety of uses in medicine and chemical synthesis. Boc-Phe-Pip-AcOH has been shown to have an array of biochemical and physiological effects, and its unique chemical structure makes it a useful tool in laboratory experiments.

Scientific Research Applications

N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones: Antinociceptive Agents

- Research shows the development of derivatives of oxazolo[5,4-b]pyridin-2(1H)-one, which include compounds with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents. These compounds exhibit significant analgesic activity and are identified as potent, rapid-acting, non-opioid analgesics with low acute toxicity (Viaud et al., 1995).

Substituted Pyrido[3,2-b]oxazin-3(4H)-ones: Antinociceptive Activity

- A series of N-substituted pyrido[3,2-b]oxazinones were synthesized and compared with acetyl salicylic acid for antinociceptive efficacy. These compounds, particularly one with a 4-fluorophenyl-1-piperazinyl substituent, demonstrated more activity than aspirin (Savelon et al., 1998).

Novel Quinolone Antibacterials

- Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were synthesized, showcasing potent in vitro antibacterial activity. These compounds include those with 2-(fluoromethyl)piperazine substitutions, demonstrating effectiveness similar to ciprofloxacin (Ziegler et al., 1990).

Small Molecule Motilin Receptor Agonist

- The compound N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) was discovered as a novel small molecule motilin receptor agonist. It demonstrated potent agonist activity and promising pharmacokinetic profiles (Westaway et al., 2009).

Synthesis of Novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl Quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl Acetic Acid Esters

- This study involved the stereoselective synthesis of novel esters of 2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid, providing insights into the structural and analytical data of these new compounds (Acharyulu et al., 2009).

Antifungal N-(Fluorophenyl)piperazinyl Benzoxaboroles

- The study synthesized novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles. These compounds showed microbiological activity against various fungi, with the presence of heterocyclic benzoxaborole rings being crucial for the activity (Borys et al., 2019).

Synthesis of Piperazinyl Amides of 18β-Glycyrrhetinic Acid

- A practical method for preparing piperazinyl amides of 18β-glycyrrhetinic acid was developed. The study discusses procedures for constructing intermediates and elucidates reasons for the appearance of byproducts (Cai et al., 2020).

Formation of Aminosuccinyl Peptides

- The study investigated the formation of aminosuccinyl peptides during acidolytic deprotection and their transformation to piperazine-2,5-dione derivatives. It provides insights into the role of acidic media and the influence of different residues on the formation of imide derivatives (Schön & Kisfaludy, 2009).

Noncataleptogenic Dopamine D-2 and Serotonin 5-HT2 Antagonists

- The study synthesized 1-(4-fluorophenyl)-1H-indoles with various substitutions, exhibiting potent dopamine D-2 and serotonin 5-HT2 receptor affinity. Certain piperidyl substituted indoles were identified as noncataleptogenic, resembling the profile of atypical neuroleptics (Perregaard et al., 1992).

Fe-catalyzed Synthesis of Flunarizine

- Flunarizine, a drug used to treat migraines and other disorders, was synthesized using Fe-catalyzed amination of cinnamyl alcohol with 1-[bis(4-fluorophenyl)methyl]piperazine. This method represents an advancement in the industrial production of flunarizine (Shakhmaev et al., 2016).

properties

IUPAC Name |

2-(3-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-9-7-19(8-10-20)14(15(21)22)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGHGFHJSQSOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376096 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885272-91-3 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.